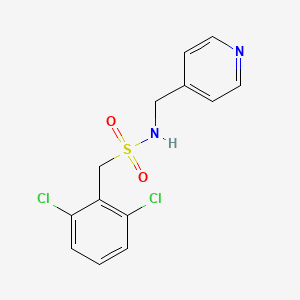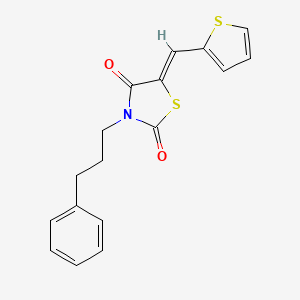![molecular formula C18H21BrN2O4S B4752433 pentyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4752433.png)
pentyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate
Overview
Description
Pentyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Pentyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate 41-2272 works by activating soluble guanylate cyclase (sGC), which leads to the production of cGMP. cGMP then activates protein kinase G (PKG), which leads to vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation. This compound 41-2272 also has been shown to inhibit phosphodiesterase type 5 (PDE5), which further increases cGMP levels.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to increase cGMP levels in various tissues, including the lungs, heart, and penis. This leads to vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation, which can improve blood flow and oxygenation. This compound 41-2272 has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
One advantage of pentyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate 41-2272 is its specificity for sGC and PDE5, which makes it a useful tool for studying the cGMP pathway. However, this compound 41-2272 has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
For pentyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate 41-2272 include further studies on its potential therapeutic applications in other diseases, such as heart failure and stroke. Additionally, research can be conducted on the development of more stable and soluble forms of this compound 41-2272 to improve its effectiveness in experiments and potential clinical applications.
Scientific Research Applications
Pentyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate 41-2272 has been studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cancer. In pulmonary hypertension, this compound 41-2272 has been shown to improve pulmonary arterial hypertension by increasing cyclic guanosine monophosphate (cGMP) levels, which leads to vasodilation. In erectile dysfunction, this compound 41-2272 has been studied as an alternative to phosphodiesterase type 5 inhibitors, which are the current standard of care. In cancer, this compound 41-2272 has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
pentyl N-[4-[(4-bromophenyl)sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-2-3-4-13-25-18(22)20-15-9-11-17(12-10-15)26(23,24)21-16-7-5-14(19)6-8-16/h5-12,21H,2-4,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTCRCIVOGPFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(butylamino)carbonyl]-2,4,6-trichloronicotinamide](/img/structure/B4752371.png)
![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B4752381.png)
![ethyl 4-[({2-[(4-nitrophenyl)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4752387.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4752400.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4752410.png)
![5-(4-pyridinylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4752413.png)
![N-(5-{5-chloro-2-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4752424.png)

![5,5'-oxybis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4752444.png)
![4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4752447.png)
![N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4752460.png)

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B4752482.png)